An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted 3,4-dihydroquinolin-2(1H)-one, is a recognized privileged scaffold, forming the basis for a variety of pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, predicting pharmacokinetic behavior, and developing robust analytical methodologies. This technical guide provides a detailed examination of the key physicochemical parameters of 7-Methyl-3,4-dihydroquinolin-2(1H)-one, offering both established data and predictive insights. Experimental protocols for the determination of these properties are also presented to facilitate further research and application.
Introduction: The Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] The partial saturation at the 3 and 4 positions distinguishes it from fully aromatic quinolines, resulting in reduced planarity and altered electronic properties.[2] The introduction of a methyl group at the 7-position, as in 7-Methyl-3,4-dihydroquinolin-2(1H)-one, imparts specific steric and electronic effects that can significantly influence the molecule's reactivity and biological interactions.[2]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential antihypertensive and anticancer properties.[1][3] For instance, the analogous 1-methyl-3,4-dihydroquinolin-2(1H)-one has been explored for its antioxidant activity, suggesting potential for its 7-methyl counterpart.[2] The physicochemical properties of these molecules, such as solubility, lipophilicity, and melting point, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy.
Core Physicochemical Properties
A thorough characterization of the physicochemical properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one is essential for its advancement in drug development pipelines. The following sections detail the known and predicted properties of this compound.
Molecular Structure and Identity
A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior.
Table 1: Molecular Identifiers for 7-Methyl-3,4-dihydroquinolin-2(1H)-one
| Identifier | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydroquinolin-2(1H)-one | [2] |
| CAS Number | 19352-59-1 | [4] |
| Molecular Formula | C10H11NO | [2] |
| Molecular Weight | 161.20 g/mol | [2][5] |
| SMILES | CC1=CC2=C(CCC(=O)N2)C=C1 | [2] |
| InChI | InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | [2] |
Caption: Chemical structure of 7-Methyl-3,4-dihydroquinolin-2(1H)-one.
Thermal Properties
The melting and boiling points are critical for material handling, formulation development, and assessing compound purity.
Table 2: Thermal Properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and Related Analogs
| Property | 7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted/Extrapolated) | 1-Methyl-3,4-dihydroquinolin-2(1H)-one (Analog) | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Analog) | Source |
| Melting Point (°C) | 160–170 | 165–167 | 233-239 | [2][6] |
| Boiling Point (°C) | 320–335 | 328 | Not available | [2] |
Insight: The predicted melting point range for the 7-methyl derivative is based on extrapolation from its 1-methyl analog.[2] The significantly higher melting point of the 7-hydroxy analog highlights the influence of intermolecular hydrogen bonding.
Solubility and Lipophilicity
Solubility and lipophilicity are fundamental properties that govern a drug's bioavailability and membrane permeability.
Table 3: Solubility and Lipophilicity of 7-Methyl-3,4-dihydroquinolin-2(1H)-one and Related Analogs
| Property | 7-Methyl-3,4-dihydroquinolin-2(1H)-one (Predicted) | 1-Methyl-3,4-dihydroquinolin-2(1H)-one (Analog) | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Analog) | Source |
| Water Solubility | Low to moderate | Low | Soluble in DMSO and Methanol | [2][6] |
| LogP (Partition Coefficient) | 1.5–2.0 | 1.2–1.8 | 1.2 | [2] |
Expert Analysis: The methyl group at the 7-position is expected to increase the lipophilicity of the molecule compared to its unsubstituted or hydroxymethyl counterparts.[2] This enhanced lipophilicity, reflected in a higher predicted LogP value, can have significant implications for its ability to cross biological membranes.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure. While specific experimental spectra for 7-Methyl-3,4-dihydroquinolin-2(1H)-one are not widely published, data from analogous compounds can provide a basis for prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (DMSO-d₆):
-
Aromatic Protons: Signals expected in the range of δ 6.7-7.2 ppm.
-
-CH₂-CH₂- Protons: Triplets expected around δ 2.4 and 2.8 ppm.
-
-CH₃ Protons: A singlet expected around δ 2.3 ppm.
-
-NH- Proton: A broad singlet expected around δ 9.0-10.0 ppm.
Predicted ¹³C NMR (DMSO-d₆):
-
Carbonyl Carbon: Signal expected around δ 170 ppm.
-
Aromatic Carbons: Signals expected in the range of δ 110-140 ppm.
-
Aliphatic Carbons: Signals expected in the range of δ 25-35 ppm.
-
Methyl Carbon: Signal expected around δ 20 ppm.
These predictions are based on the analysis of similar 3,4-dihydroquinolin-2(1H)-one derivatives.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorptions (KBr, cm⁻¹):
-
N-H Stretch: A broad peak is expected in the range of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption is anticipated around 1650 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks are expected in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Absorptions are expected in the range of 1450-1600 cm⁻¹.
This predictive data is based on the known IR spectra of related quinolinone structures.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 161, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for this class of compounds would involve the loss of CO and subsequent rearrangements of the heterocyclic ring.
Synthesis and Reactivity
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives typically involves cyclization reactions.[2] For the introduction of a methyl group at the 7-position, methods such as the Friedländer synthesis or palladium-catalyzed cross-coupling reactions are commonly employed.[2]
Caption: General synthetic strategies for 7-Methyl-3,4-dihydroquinolin-2(1H)-one.
The reactivity of the 7-methyl group and the lactam functionality allows for further chemical modifications to generate a library of derivatives with potentially diverse biological activities.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research, detailed experimental protocols are crucial. The following are standard methodologies for determining key physicochemical properties.
Determination of Melting Point
Principle: The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thomas Hoover or similar)
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
Determination of LogP (Shake-Flask Method)
Principle: The partition coefficient (LogP) is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.
Materials:
-
7-Methyl-3,4-dihydroquinolin-2(1H)-one
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the phases to separate completely.
-
Carefully collect both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Caption: Workflow for the determination of LogP via the shake-flask method.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methyl-3,4-dihydroquinolin-2(1H)-one. The presented data, both established and predictive, serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The inclusion of standardized experimental protocols aims to facilitate further investigation and ensure the generation of high-quality, reproducible data. A thorough understanding of these fundamental properties is indispensable for unlocking the full therapeutic potential of this promising class of compounds.
References
- 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem. (URL: )
- cas 19352-59-1|| where to buy 7-Methyl-3,4-dihydroquinolin-2(1H) - Chemenu. (URL: )
- Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (URL: )
- The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs - Benchchem. (URL: )
-
1-Methyl-3,4-dihydroquinolin-2(1H)-one - PubChem. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Methyl-3,4-dihydroquinolin-2(1H)-one (19352-59-1) for sale [vulcanchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. cas 19352-59-1|| where to buy 7-Methyl-3,4-dihydroquinolin-2(1H)-one [english.chemenu.com]
- 5. 7-Methyl-3,4-dihydroquinolin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 6. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS [mubychem.com]

